N-(3-chlorophenyl)-4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
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Description
N-(3-chlorophenyl)-4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O3 and its molecular weight is 369.81. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural similarity to other pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Pyridine derivatives have been shown to affect various pathways, including those involved in cell signaling, metabolism, and gene expression
Pharmacokinetics
Similar compounds have been shown to be metabolized by the cyp3a enzyme, suggesting that this compound may also be metabolized by this enzyme . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Similar compounds have been shown to have various biological activities, including antidiabetic, antimycobacterial, antiviral, and antitumor activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-12-9-16(24)17(18(25)22-14-7-4-5-13(20)10-14)19(26)23(12)11-15-6-2-3-8-21-15/h2-10,24H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPPVHVTNVVMNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.